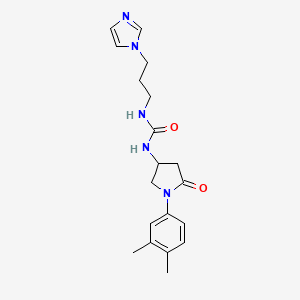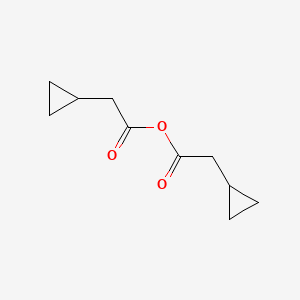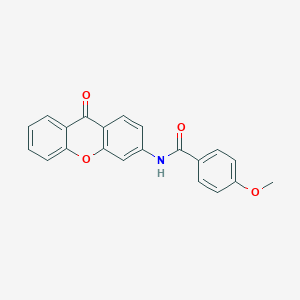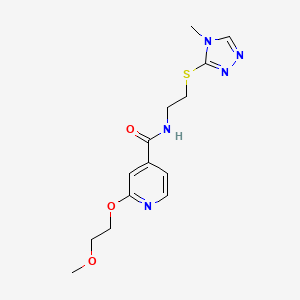
6-(2-Oxopropyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Oxopropyl)piperidin-2-one is a chemical compound with the CAS Number: 1909325-29-6 . It has a molecular weight of 155.2 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO2/c1-6(10)5-7-3-2-4-8(11)9-7/h7H,2-5H2,1H3,(H,9,11) . This indicates that the compound contains 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .It is stored at room temperature . The compound’s physical form is a powder .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Anti-bacterial Study : 6-(2-Oxopropyl)piperidin-2-one derivatives have been synthesized and evaluated for their antibacterial activities. These derivatives showed moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Role in Butyrylcholinesterase Inhibition : Synthesized derivatives involving this compound structures have been tested against butyrylcholinesterase (BChE) enzyme, a significant target in Alzheimer’s disease research, demonstrating potential for neurological applications (Khalid et al., 2016).
Synthesis of Novel Compounds : A new synthesis method involving this compound has been developed for introducing active methylene or methine groups, which are important in pharmaceutical synthesis (Shono et al., 1987).
Chemical Structure and Synthesis Techniques
Structural Study and Synthesis Methods : Studies on this compound derivatives include exploration of their crystal structure, synthesis techniques, and potential bioactivity, which contribute to the understanding of their chemical properties (Si-jia, 2011).
Synthesis of Key Pharmaceutical Intermediate : An efficient synthesis process has been developed for a key intermediate involving this compound, essential for the production of certain narcotic analgesics (Kiricojevic et al., 2002).
Electrochemical Methods for Piperidine Synthesis : Electrochemical methods have been used to synthesize secondary piperidines, including this compound derivatives, which are valuable as pharmaceutical building blocks (Lennox et al., 2018).
Conformational Studies : Research into the conformation and synthesis of this compound derivatives contributes to the broader understanding of their potential pharmaceutical applications and chemical behaviors (Vimalraj et al., 2010).
Potential in Pharmaceutical Development
Novel Nitroxyl Radical Development : Studies have focused on developing nitroxyl radicals using this compound derivatives, which have applications as antioxidants and in various biomedical fields (Kinoshita et al., 2009).
Antimicrobial Activity : Research into the antimicrobial properties of this compound derivatives has shown potential for developing new antimicrobial agents (Ramalingan et al., 2006).
Synthesis of Agonists for GABA A Receptors : Derivatives of this compound have been synthesized and evaluated for their selectivity and orientation in GABA binding sites, relevant for treating various disorders (Jansen et al., 2008).
Antioxidant and Antimicrobial Properties : Piperidin-4-one oxime esters derived from this compound have shown significant antioxidant and antimicrobial activities, highlighting their potential in pharmacological developments (Harini et al., 2012).
Safety and Hazards
The safety information for 6-(2-Oxopropyl)piperidin-2-one includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Warning” and is represented by the GHS07 pictogram .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include 6-(2-oxopropyl)piperidin-2-one, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
It is known that piperidine derivatives can affect a wide variety of biological activities . For example, one metabolite identified in biofluids of affected individuals is 6-(2-oxopropyl)piperidine-2-carboxylic acid .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on the specific derivative and its chemical structure .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its target .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Analyse Biochimique
Biochemical Properties
Piperidine derivatives, which include 6-(2-Oxopropyl)piperidin-2-one, have been found to interact with various enzymes and proteins .
Cellular Effects
Piperidine derivatives have been found to exhibit potent anticancer effects . They can inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Molecular Mechanism
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
6-(2-oxopropyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(10)5-7-3-2-4-8(11)9-7/h7H,2-5H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGANTWQYJYPOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2966399.png)
![4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2966401.png)


![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,2,4-thiadiazol-5-yl sulfide](/img/structure/B2966406.png)
![4-(4-chlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2966408.png)
![8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966410.png)
![N-(3,4-dichlorophenyl)-3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2966412.png)

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2966415.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2966417.png)
